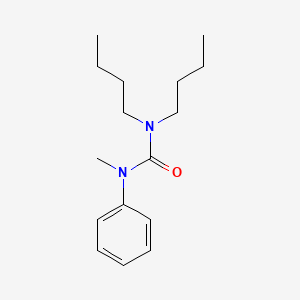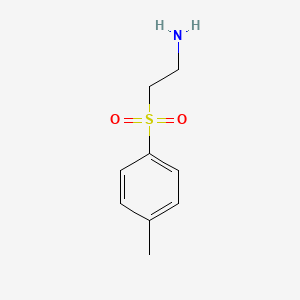
2-(4-Methylphenyl)sulfonylethanamine
説明
2-(4-Methylphenyl)sulfonylethanamine, also known as p-Methylphenethylamine sulfone, is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound is a derivative of phenethylamine, a class of compounds that is known for its psychoactive effects. However, the focus of
作用機序
The exact mechanism of action of 2-(4-Methylphenyl)sulfonylethanamine is not fully understood. However, it is believed to act as a substrate for the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the activity of this enzyme, 2-(4-Methylphenyl)sulfonylethanamine is thought to increase the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-Methylphenyl)sulfonylethanamine are not well characterized. However, it has been shown to increase the release of several neurotransmitters, as mentioned above. Additionally, it has been shown to increase heart rate and blood pressure, which may be related to its stimulant properties.
実験室実験の利点と制限
The advantages of using 2-(4-Methylphenyl)sulfonylethanamine in lab experiments include its ability to selectively increase the release of dopamine, norepinephrine, and serotonin. This allows researchers to study the effects of these neurotransmitters on various physiological and behavioral processes. Additionally, this compound has a relatively simple synthesis method, which makes it easily accessible to researchers.
The limitations of using 2-(4-Methylphenyl)sulfonylethanamine in lab experiments include its potential for abuse and its lack of specificity for monoamine oxidase. This compound is structurally similar to amphetamines, which are known for their psychoactive effects. Additionally, it has been shown to inhibit the activity of other enzymes besides monoamine oxidase, which may complicate its use in research.
将来の方向性
There are several future directions for research involving 2-(4-Methylphenyl)sulfonylethanamine. One area of interest is the development of more selective inhibitors of monoamine oxidase. This would allow researchers to study the effects of specific neurotransmitters on various physiological and behavioral processes.
Another area of interest is the development of more potent and selective agonists and antagonists of the various neurotransmitter receptors that are affected by 2-(4-Methylphenyl)sulfonylethanamine. This would allow researchers to study the effects of these neurotransmitters on specific physiological and behavioral processes.
Conclusion
In conclusion, 2-(4-Methylphenyl)sulfonylethanamine is a compound that has shown potential as a research tool in several areas of study. Its ability to selectively increase the release of dopamine, norepinephrine, and serotonin makes it a valuable tool for studying the effects of these neurotransmitters on various physiological and behavioral processes. However, its potential for abuse and lack of specificity for monoamine oxidase are limitations that must be taken into consideration when using this compound in research.
科学的研究の応用
2-(4-Methylphenyl)sulfonylethanamine has shown potential as a research tool in several areas of study. One of the most promising applications is in the field of neuroscience, where it has been used to study the effects of various drugs on the brain. This compound has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a crucial role in the regulation of mood, motivation, and reward.
特性
IUPAC Name |
2-(4-methylphenyl)sulfonylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-8-2-4-9(5-3-8)13(11,12)7-6-10/h2-5H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTYBCCVEBZJEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402087 | |
| Record name | 2-(4-methylphenyl)sulfonylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)sulfonylethanamine | |
CAS RN |
50702-03-9, 1093405-12-9 | |
| Record name | 2-(4-methylphenyl)sulfonylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methylbenzenesulfonyl)ethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




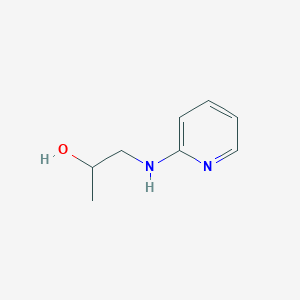
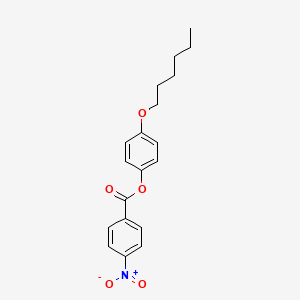
![3-Benzo[1,3]dioxol-5-yl-4-phenyl-butylamine](/img/structure/B1622939.png)
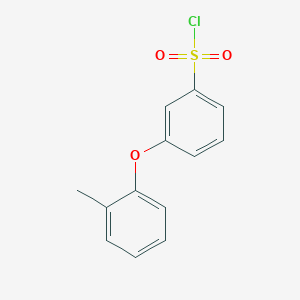


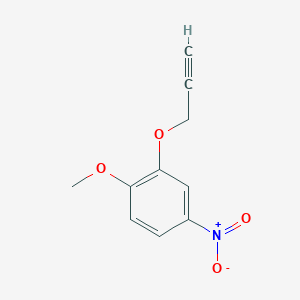
![2-[(6-Methylpyridin-2-yl)methyl]azepane](/img/structure/B1622947.png)



